Anamorelin is a synthetic, orally active, small-molecule ghrelin mimetic that acts as a growth hormone secretagogue. [] It is classified as a growth hormone secretagogue. [] Anamorelin is known for its appetite-enhancing and anabolic properties, primarily investigated for its potential in addressing cancer anorexia-cachexia syndrome (CACS). []
Anamorelin is classified as a growth hormone secretagogue and is specifically designed to target the ghrelin receptor. It was developed by Ono Pharmaceutical Co., Ltd. and has been studied extensively in various clinical settings, particularly for its efficacy in patients suffering from cancer-related cachexia. The compound is known chemically as (R)-3-{(3R)-3-benzyl-3-[(trimethylhydrazino)carbonyl]piperidin-1-yl}-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole .
The synthesis of Anamorelin involves several steps that begin with specific starting materials. The manufacturing process includes critical steps that are meticulously controlled to ensure the quality of the final product. Techniques such as high-performance liquid chromatography are employed to monitor the purity and identity of the drug substance throughout the synthesis process. The drug substance is synthesized using chiral centers, specifically producing the (R,R)-form, which is essential for its biological activity .
Anamorelin undergoes various chemical reactions during its synthesis and metabolism. The primary reaction involves the formation of peptide bonds between amino acids, followed by cyclization to form the indole structure. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of Anamorelin at each stage of synthesis .
Anamorelin functions by activating the growth hormone secretagogue receptor type 1a, leading to increased secretion of growth hormone from the pituitary gland. This action results in elevated levels of insulin-like growth factor-1, which promotes protein synthesis and increases lean body mass. In clinical studies, Anamorelin has demonstrated a significant increase in lean body mass over 12 weeks, with an average increase of 1.63 kg observed in patients treated with the compound .
Anamorelin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and storage conditions .
Anamorelin's primary application lies in the treatment of cancer cachexia. Clinical trials have shown that it not only increases lean body mass but also improves patients' quality of life by enhancing appetite and energy levels . Beyond oncology, there may be potential applications in other conditions characterized by muscle wasting or loss of appetite, although further research is needed to explore these possibilities.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3